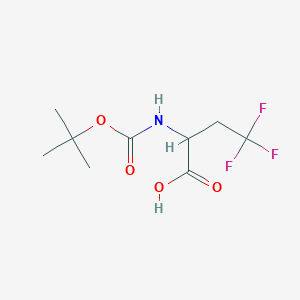

Boc-2-amino-4,4,4-trifluorobutyric acid

Description

Significance as a Non-Proteinogenic Amino Acid Derivative in Advanced Research

Boc-2-amino-4,4,4-trifluorobutyric acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids naturally found in proteins. The defining feature of this compound is the presence of a trifluoromethyl (CF3) group. This group is highly electronegative and lipophilic, and its incorporation into amino acids and subsequently into peptides can significantly alter their chemical and biological properties.

In advanced research, the introduction of such fluorinated non-natural amino acids is a key strategy for developing novel peptides and proteins with enhanced characteristics. chemimpex.comchemimpex.com The trifluoromethyl group can improve the metabolic stability of peptides by protecting them from enzymatic degradation. chemimpex.com This enhanced stability is crucial for the development of peptide-based therapeutics with longer half-lives in biological systems. Furthermore, the unique electronic properties conferred by the trifluoromethyl group can influence the conformation and binding affinity of peptides to their targets, potentially leading to increased potency and selectivity. chemimpex.com

Overview of its Versatility and Utility in Organic Synthesis and Life Sciences Research

The versatility of this compound stems from its dual functionality as both a protected amino acid and a fluorinated organic molecule.

In organic synthesis , it serves as a valuable building block for creating complex fluorinated molecules. chemimpex.com The Boc protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids, allowing for precise chemical modifications at the amino group. This makes it an ideal starting material for the synthesis of a wide range of compounds, including peptidomimetics and other bioactive molecules.

In the life sciences , its primary application is in the field of peptide synthesis and drug discovery . chemimpex.comchemimpex.com Researchers incorporate this amino acid into peptide sequences to enhance their therapeutic potential. The resulting peptides often exhibit improved properties such as increased stability, bioactivity, and bioavailability. chemimpex.comchemimpex.com For example, it is used in the development of novel pharmaceuticals, particularly those targeting metabolic disorders. chemimpex.comchemimpex.com The trifluoromethyl group can also serve as a useful probe in biochemical research, for instance, in studying enzyme mechanisms and protein-protein interactions. chemimpex.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 544479-61-0 (for R,S) | scbt.com |

| Molecular Formula | C9H14F3NO4 | scbt.com |

| Molecular Weight | 257.21 g/mol | scbt.com |

| Appearance | Solid | fluorochem.co.uk |

| Purity | ≥98% (HPLC) | jk-sci.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Chirality of this compound

| Chiral Form | CAS Number |

| (S)-enantiomer | 181128-25-6 |

| (R)-enantiomer | 207118-08-9 |

| Racemic (R,S) | 544479-61-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUKFQMRNHNNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544479-61-0 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Boc 2 Amino 4,4,4 Trifluorobutyric Acid

Enantioselective Synthesis Strategies

Achieving high enantiopurity is paramount for the application of chiral amino acids. Several sophisticated strategies have been developed to control the stereochemistry during the synthesis of 2-amino-4,4,4-trifluorobutyric acid, ensuring access to specific enantiomers.

Asymmetric Trifluoromethylation Approaches (e.g., utilizing Garner's Aldehyde)

A key strategy for installing the chiral amine and the trifluoromethyl group is the asymmetric trifluoromethylation of a chiral aldehyde precursor. Garner's aldehyde, a well-established chiral building block derived from D-serine, is a prominent starting material for this approach. researchgate.netdeepdyve.com The synthesis of (2R)-N-Boc-2-amino-4,4,4-trifluorobutanoic acid has been successfully achieved with the trifluoromethylation of Garner's aldehyde as the key step. researchgate.net This method leverages the existing stereocenter in the aldehyde to direct the stereochemical outcome of the trifluoromethyl group addition.

More broadly, the enantioselective α-trifluoromethylation of aldehydes can be accomplished through the merger of organocatalysis and photoredox catalysis. nih.gov This process involves the formation of an enamine from the aldehyde and a chiral imidazolidinone catalyst, which then reacts with a trifluoromethyl radical generated by a photocatalyst. nih.gov Subsequent oxidation or reductive amination of the resulting α-trifluoromethyl aldehyde can yield the desired amino acid. nih.gov

| Feature | Description |

| Key Precursor | Garner's Aldehyde (derived from D-serine) |

| Core Reaction | Nucleophilic trifluoromethylation |

| Key Transformation | Addition of a "CF3" group to the aldehyde |

| Product | (2R)-N-Boc-2-amino-4,4,4-trifluorobutanoic acid intermediates researchgate.net |

Chiral Auxiliary-Mediated Synthesis (e.g., Ni(II) Complexes of Glycine (B1666218) Schiff Bases)

A powerful and scalable method for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries. A notable example is the alkylation of chiral nickel(II) complexes of Schiff bases formed between glycine and a chiral ligand. nih.govnih.gov For the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a chiral Ni(II) complex is alkylated with 2,2,2-trifluoroethyl iodide under basic conditions. nih.govnih.gov

The process begins with the formation of a planar, red-orange Ni(II) complex from a chiral ligand (often derived from (S)-2-aminobenzophenone), glycine, and a nickel(II) source. nih.gov This complex acts as a chiral glycine equivalent. Deprotonation of the glycine α-carbon creates a nucleophilic center that is then alkylated by the trifluoroethyl iodide. The steric bulk of the chiral ligand effectively shields one face of the complex, directing the incoming electrophile to the opposite face and ensuring high diastereoselectivity. nih.gov The subsequent disassembly of the alkylated complex is typically achieved with aqueous acid, which liberates the desired amino acid and allows for the recovery of the chiral auxiliary. nih.govnih.gov The free amino acid is then protected, commonly with an Fmoc or Boc group. nih.gov

| Component | Role in Synthesis |

| Glycine Schiff Base | Provides the amino acid backbone. |

| Chiral Auxiliary | (e.g., derived from (S)-2-aminobenzophenone) Controls the stereochemistry of the alkylation. nih.gov |

| Ni(II) Ion | Acts as a template, holding the Schiff base in a rigid, planar conformation. nih.gov |

| Alkylating Agent | 2,2,2-trifluoroethyl iodide (CF3-CH2-I) Introduces the trifluoromethyl ethyl side chain. nih.gov |

| Base | (e.g., t-BuONa) Deprotonates the glycine moiety to enable alkylation. nih.gov |

Chemoenzymatic and Dynamic Kinetic Resolution Approaches

Chemoenzymatic dynamic kinetic resolution (DKR) is an efficient method for producing enantiomerically pure amines and alcohols from racemic mixtures. nih.govacs.org This strategy combines an enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org While kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, DKR can theoretically achieve a 100% yield. nih.gov

In the context of trifluoromethylated amines, an enzyme such as Candida antarctica lipase (B570770) B (CALB) can be used to selectively acylate one enantiomer of a racemic amine. rsc.org Simultaneously, a metal catalyst (e.g., a palladium complex) racemizes the unreacted amine enantiomer, continuously feeding it back into the enzymatic resolution cycle. rsc.org This approach has been successfully demonstrated for various α-trifluoromethylated amines, achieving high conversions and excellent enantiomeric excesses. rsc.org Another advanced biocatalytic method involves the use of engineered cytochrome c variants for the asymmetric N-H carbene insertion into aryl amines, providing enantioenriched α-trifluoromethyl amino esters. nih.gov These enzymatic and chemoenzymatic strategies represent a powerful, green chemistry approach to accessing chiral building blocks. rsc.org

| Resolution Method | Principle | Theoretical Max. Yield |

| Kinetic Resolution (KR) | An enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enriched. | 50% |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with a chemical catalyst that continuously racemizes the slower-reacting enantiomer. nih.govrsc.org | 100% |

Preparative Scale Synthesis and Process Optimization

The transition from a laboratory-scale procedure to a preparative or industrial-scale synthesis requires a robust, efficient, and reproducible method. For Boc-2-amino-4,4,4-trifluorobutyric acid, the chiral auxiliary-mediated approach using Ni(II) complexes has been specifically developed for large-scale preparation. nih.gov

A method for the synthesis of over 150 g of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been reported, demonstrating the scalability of this chemistry. nih.gov A key feature of this optimized process is the recyclability of the chiral auxiliary, which is crucial for cost-effectiveness on a large scale. After the alkylation step, the Ni(II) complex is disassembled using acid. The chiral auxiliary is recovered from the organic phase, while the crude amino acid remains in the aqueous phase. The amino acid is then directly converted in situ to its N-Fmoc derivative without isolation of the free amino acid, streamlining the process. nih.gov This procedure was reproduced multiple times to prepare over 300 g of the final product, highlighting its reliability and suitability for preparative synthesis. nih.gov

| Parameter | Detail | Reference |

| Methodology | Asymmetric alkylation of a Ni(II) complex of a glycine Schiff base. | nih.gov |

| Scale | Demonstrated on a >150 g scale per batch. | nih.gov |

| Key Optimization | Recyclable chiral auxiliary; in-situ conversion to the N-Fmoc derivative. | nih.gov |

| Total Reported Prep | Over 300 g prepared through consecutive runs. | nih.gov |

Protecting Group Chemistry in Synthesis (e.g., Role of Boc and Fmoc Strategies)

The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org This strategy often uses benzyl-based protecting groups for side chains, which are also removed during the final cleavage step with a very strong acid like hydrofluoric acid (HF). iris-biotech.de The Boc strategy is well-established but involves harsh deprotection conditions. americanpeptidesociety.org

The Fmoc group , in contrast, is base-labile and is removed under mild basic conditions, typically with piperidine (B6355638) in DMF. altabioscience.comamericanpeptidesociety.org This allows for an orthogonal protection scheme where acid-labile groups (like t-butyl ethers or esters) can be used for side-chain protection. biosynth.comaltabioscience.com These side-chain groups are stable to the basic Fmoc deprotection but are readily removed by TFA at the end of the synthesis. altabioscience.com The mild conditions of the Fmoc strategy have made it the more popular choice in modern solid-phase peptide synthesis. americanpeptidesociety.orgiris-biotech.de

In the synthesis of 2-amino-4,4,4-trifluorobutanoic acid, both protecting groups are utilized. The title compound itself is the Boc-protected version. researchgate.net However, for preparative scale synthesis, the final product is often derivatized as the N-Fmoc version, as this is the form commonly used in Fmoc-based solid-phase peptide synthesis. nih.gov

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Removal Condition | Strong Acid (e.g., TFA) americanpeptidesociety.org | Base (e.g., Piperidine) americanpeptidesociety.org |

| Orthogonality | Quasi-orthogonal with benzyl-based side-chain groups. biosynth.com | Fully orthogonal with acid-labile side-chain groups (e.g., tBu). biosynth.comaltabioscience.com |

| Common Application | Historically significant; useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org | The dominant method for modern solid-phase peptide synthesis due to milder conditions. altabioscience.comiris-biotech.de |

Applications in Peptide Chemistry and Peptidomimetics

Integration as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Boc-2-amino-4,4,4-trifluorobutyric acid is a valuable component in the chemical synthesis of peptides, most notably through Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS is a cornerstone technique that allows for the stepwise assembly of an amino acid chain on a solid resin support. nih.govresearchgate.net The process relies on protecting groups to prevent unwanted side reactions during the sequential coupling of amino acids. slideshare.netpeptide.com

The N-terminal α-amino group of 2-amino-4,4,4-trifluorobutyric acid is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the more stable linkages of the peptide chain to the resin or the acid-labile side-chain protecting groups. researchgate.netslideshare.net This orthogonality is fundamental to the Boc/Bzl strategy of SPPS. nih.gov

The use of this compound as a building block in SPPS is appreciated by researchers for its ability to facilitate the streamlined production of complex peptides. chemimpex.com Its Boc protecting group ensures ease of handling and purification during the synthetic process. chemimpex.com This allows for the precise and controlled incorporation of the trifluoromethyl moiety into a specific position within a peptide sequence, which is crucial for rationally designing peptides with desired characteristics. nih.govmdpi.com

Table 1: Key Features of Boc-Protected Amino Acids in SPPS

| Feature | Description | Relevance to this compound |

| Protecting Group | tert-butyloxycarbonyl (Boc) | Protects the N-terminal amine during peptide coupling. slideshare.net |

| Deprotection | Acid-labile (e.g., Trifluoroacetic Acid - TFA) | Allows for selective removal without cleaving the growing peptide from the resin. researchgate.net |

| Synthesis Strategy | Boc/Bzl | A well-established method in SPPS where Boc is used for N-α-protection and benzyl-based groups for side-chain protection. nih.gov |

| Handling | Ease of use and purification | The Boc group contributes to straightforward laboratory application and synthesis protocols. chemimpex.com |

Influence on Peptide Conformation and Structural Stability

Fluorination is known to modulate intermolecular forces, particularly hydrophobic interactions. nih.gov The trifluoromethyl group is considerably more hydrophobic than a methyl group, a property that can be leveraged to enhance the hydrophobic core of a peptide. rsc.org This increased hydrophobicity can drive peptide folding and promote the formation of more stable, compact structures. mdpi.comrsc.org In a study on amphipathic peptides, increasing the degree of fluorination in the amino acid side chains led to a corresponding increase in the hydrophobicity of the resulting peptides. rsc.org

The steric bulk and strong electron-withdrawing nature of the -CF3 group can also introduce conformational constraints on the peptide backbone. mdpi.comnih.gov These constraints can limit the rotational freedom around adjacent single bonds, thereby predisposing the peptide to adopt specific secondary structures and enhancing its structural integrity. mdpi.com

Induction of Secondary Structural Motifs (e.g., Beta-Turn Formation and Helical Structures)

The conformational constraints imposed by 2-amino-4,4,4-trifluorobutyric acid can be harnessed to induce the formation of specific secondary structural motifs, such as β-turns and helices. These motifs are critical for the biological function of many peptides. nih.govwikipedia.org

Beta-Turn Formation: β-turns are structures that reverse the direction of the polypeptide chain, enabling the formation of globular and compact protein structures. nih.govwikipedia.org Research has shown that peptides incorporating highly fluorinated amino acids, such as (2S)-4,4,4-trifluoroethylglycine (TfeGly), a close structural relative, exhibit a strong tendency to form β-sheet structures. rsc.org The increased hydrophobic nature and the specific stereoelectronic effects of the fluorinated side chain promote the necessary backbone torsion angles (φ, ψ) for turn formation. rsc.org In a systematic study, peptides containing TfeGly were found to form β-sheets at all tested concentrations, unlike their less-fluorinated or non-fluorinated counterparts which remained as random coils under similar conditions. rsc.org

Helical Structures: The propensity of a peptide to form a helix can also be modulated by the inclusion of fluorinated amino acids. While the native environment plays a significant role, the intrinsic properties of the amino acid are crucial. The solvent trifluoroethanol (TFE) is widely used in studies to promote helical structures in peptides, highlighting the potential of the trifluoro- moiety to stabilize such conformations. nih.govnih.gov The strong dipole moment of the C-F bonds in the trifluoromethyl group can interact favorably with the macrodipole of an α-helix, contributing to its stability. Furthermore, the enhanced hydrophobicity of the trifluoromethyl side chain can promote intramolecular hydrophobic interactions that stabilize the helical fold. mdpi.com

Table 2: Impact of Fluorination on Secondary Structure

| Peptide Model | Fluorinated Amino Acid | Observed Secondary Structure | Concentration for Formation | Reference |

| AbuK16 | α-Aminobutyric acid (Non-fluorinated) | Random Coil | All concentrations | rsc.org |

| MfeGlyK16 | (2S)-4-monofluoroethylglycine | Random Coil | All concentrations | rsc.org |

| DfeGlyK16 | (2S)-4,4-difluoroethylglycine | β-sheet | ≥0.25 wt% | rsc.org |

| TfeGlyK16 | (2S)-4,4,4-trifluoroethylglycine | β-sheet | All concentrations | rsc.org |

Engineering of Peptides with Modulated Biological Activity

The introduction of this compound is a powerful strategy for engineering peptides with fine-tuned or enhanced biological activity. chemimpex.comnih.govnih.gov The trifluoromethyl group can alter a peptide's interaction with its biological target, such as a receptor or enzyme, through several mechanisms. mdpi.comnih.gov

The unique electronic properties of fluorine can modify the pKa of nearby functional groups, alter hydrogen bonding capabilities, and create novel non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions). nih.govnih.gov These subtle changes can lead to significantly improved binding affinity and specificity for a target protein. mdpi.com

For example, in the context of antimicrobial peptides (AMPs), which function by disrupting bacterial membranes, modulating hydrophobicity is key. umich.edu Incorporating a highly hydrophobic fluorinated amino acid can enhance the peptide's ability to partition into and disrupt the lipid bilayer of bacterial cells, thereby increasing its antimicrobial potency. nih.govumich.edu At the same time, the unique phase behavior of fluorocarbons can reduce non-specific, and often toxic, interactions with eukaryotic cell membranes. umich.edu

Rational Design of Proteolytically Stable Peptides

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govnih.gov The incorporation of non-natural amino acids like 2-amino-4,4,4-trifluorobutyric acid is a well-established strategy to design peptides with increased resistance to proteolytic cleavage. nih.govresearchgate.net

Proteases recognize specific amino acid sequences and conformations at their cleavage sites. The introduction of a bulky and electronically distinct trifluoromethyl group at or near a recognition site can disrupt this molecular recognition. researchgate.net The fluorinated side chain may be sterically incompatible with the binding pocket of the protease, preventing the enzyme from effectively binding and hydrolyzing the peptide bond. researchgate.net

Several studies have demonstrated the dramatic impact of fluorination on proteolytic stability. nih.govnih.gov In one case study, the introduction of a fluorous amino acid into an antimicrobial peptide rendered it almost completely resistant to degradation by proteases under conditions where the original, non-fluorinated peptide was rapidly digested. umich.edu However, it is important to note that the stabilizing effect is not always predictable and can depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov This complexity underscores the need for rational design, where building blocks like this compound allow for systematic investigation and optimization of proteolytic resistance. nih.govresearchgate.net

Strategic Applications in Medicinal Chemistry and Molecular Design

Development of Fluorinated Amino Acid Scaffolds and Derivatives

Boc-2-amino-4,4,4-trifluorobutyric acid is a versatile and highly sought-after building block for constructing complex fluorinated molecules. chemimpex.comnih.gov As a protected amino acid, it serves as a fundamental scaffold in the synthesis of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols, allowing for its precise insertion into peptide chains. chemimpex.com This process creates peptides with enhanced characteristics, as the introduction of the fluorinated moiety can significantly increase both proteolytic and structural stability. iris-biotech.de

The demand for enantiomerically pure forms, such as (S)-Boc-2-amino-4,4,4-trifluorobutyric acid, is high in the pharmaceutical industry because of the stereospecific requirements of biological targets. chemimpex.comnih.gov Researchers utilize this compound to develop novel drugs with improved pharmacokinetic profiles and bioactivity. chemimpex.com The synthesis of complex and unnatural fluorine-containing amino acids has expanded the toolbox of medicinal chemists, enabling the creation of derivatives that can serve as biological probes or lead to more effective therapeutic agents. nih.govresearchgate.net The introduction of fluorinated amino acids into protein sequences can modulate protein folding, stability, and function, highlighting the importance of scaffolds like this compound in protein engineering.

Exploiting the Trifluoromethyl Group for Enhanced Molecular Properties in Design

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, largely due to the profound and beneficial changes it imparts to a parent molecule. hovione.com Its unique electronic nature and physical properties are leveraged to fine-tune compounds for greater therapeutic efficacy.

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. mdpi.comnih.gov This strong inductive effect significantly alters the electronic distribution of a molecule, which can enhance interactions with biological targets. mdpi.comresearchgate.net For instance, the high electronegativity of the fluorine atoms in the -CF3 group can improve hydrogen bonding and electrostatic interactions between a drug and its receptor. mdpi.com This property is often manifested by increasing the reactivity of adjacent functional groups. nih.gov When attached to aromatic rings, the trifluoromethyl group substantially modifies their electronic character, a feature that contributes to the effectiveness of numerous well-known drugs. mdpi.com

A key strategy in drug design is the optimization of a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to increase the lipophilicity of molecules, which can facilitate permeability across biological membranes. mdpi.comnih.gov The Hansch lipophilicity parameter (π) for the -CF3 group is +0.88, indicating its lipophilic nature. nih.gov

Furthermore, the trifluoromethyl group significantly enhances the metabolic stability of a compound. nih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. mdpi.comnih.gov This strength makes the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, which can prolong a drug's half-life in the body. nih.govwikipedia.org

Table 1: Physicochemical Properties of the Trifluoromethyl Group This interactive table summarizes key properties of the trifluoromethyl group relevant to drug design.

| Property | Value/Description | Implication in Drug Design | Reference |

|---|---|---|---|

| Hansch Lipophilicity Parameter (π) | +0.88 | Increases lipophilicity, potentially improving membrane permeability. | nih.gov |

| C-F Bond Dissociation Energy | ~485 kJ/mol | High energy imparts exceptional metabolic stability, resisting enzymatic degradation. | nih.gov |

| Electronic Effect | Strongly electron-withdrawing | Modifies molecular electronics, enhances binding interactions, and can alter pKa. | mdpi.comnih.govwikipedia.org |

| Steric Profile | Bulkier than a methyl group | Can influence molecular conformation and fit within a target's binding site. | mdpi.com |

Design and Synthesis of Enzyme Inhibitors and Modulators

Fluorinated amino acids, including derivatives of this compound, are widely used in the design of potent enzyme inhibitors. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can render adjacent functional groups, such as a ketone, more susceptible to nucleophilic attack. This principle is famously exploited in the design of trifluoromethyl ketones (TFKs) as inhibitors of serine and cysteine proteases. nih.gov The TFK moiety can mimic the tetrahedral transition state of peptide bond cleavage, leading to potent and often reversible covalent inhibition of the target enzyme. nih.gov

Amino acids containing a trifluoromethyl group can also act as inhibitors for other enzyme classes, such as amino acid decarboxylases. princeton.edu By replacing the natural amino acid substrate with a fluorinated analog, chemists can design molecules that block the production of biologically important amines. princeton.edu The incorporation of building blocks like this compound into peptide-like structures is a key strategy for developing new enzyme modulators with improved stability and inhibitory activity.

Bioisosteric Replacement Studies (e.g., Trifluoromethyl Analogs as Leucine (B10760876) Bioisosteres)

Bioisosteric replacement is a powerful strategy in drug design where one atom or group is exchanged for another to create a new compound with improved properties while maintaining similar biological activity. cambridgemedchemconsulting.com The trifluoromethyl group is frequently used as a bioisostere for other chemical groups, most notably the methyl group and chlorine atom. wikipedia.org However, a particularly valuable application is the use of 4,4,4-trifluorinated amino acid derivatives as bioisosteres for natural amino acids like leucine. nih.gov

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in significant demand specifically for their role as bioisosteres of leucine in drug design. nih.gov The trifluoroethyl side chain of the former mimics the isobutyl side chain of the latter in terms of size and shape, allowing it to fit into the same binding pockets. However, the electronic properties are drastically different, which can lead to enhanced binding affinity or altered pharmacological effects. Furthermore, replacing the metabolically vulnerable isobutyl group of leucine with the highly stable trifluoroethyl group can protect the molecule from oxidative metabolism, thereby improving its pharmacokinetic profile. This strategy has been successfully applied in developing more robust therapeutic candidates.

In a broader context, the trifluoromethyl group has proven to be an effective bioisostere for other functionalities as well. In one notable study, a CF3 group successfully replaced an aliphatic nitro group (NO2) in a series of allosteric modulators, resulting in compounds with greater potency and improved metabolic stability. nih.govelsevierpure.com

Table 2: Bioisosteric Relationships of the Trifluoromethyl Group This interactive table provides examples of bioisosteric replacements involving the trifluoromethyl group.

| Original Group | Bioisosteric Replacement | Rationale and Outcome | Reference |

|---|---|---|---|

| Leucine Side Chain (-CH2CH(CH3)2) | Trifluoroethyl Side Chain (-CH2CF3) | Mimics steric bulk while increasing metabolic stability and altering electronic profile. | nih.gov |

| Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Increases lipophilicity and blocks metabolic oxidation. | wikipedia.org |

| Aliphatic Nitro Group (-NO2) | Trifluoromethyl Group (-CF3) | Resulted in more potent compounds with enhanced in vitro metabolic stability. | nih.govelsevierpure.com |

Investigations in Biochemical and Biophysical Systems

Probing Enzyme Mechanisms and Protein-Ligand Interactions

The unique structural and electronic properties of Boc-2-amino-4,4,4-trifluorobutyric acid make it an important building block for creating probes to study enzyme mechanisms and the interactions between proteins and ligands. chemimpex.com The trifluoromethyl group is a key feature, enhancing the biological activity and stability of molecules it is incorporated into. chemimpex.comchemimpex.com This allows for the development of potent inhibitors and modulators for drug discovery, particularly in the design of peptide-based therapeutics. chemimpex.com

When incorporated into peptide chains, the resulting fluorinated amino acid can act as a bioisostere for natural amino acids like leucine (B10760876), mimicking the steric bulk of leucine's isopropyl group. However, the strong electron-withdrawing nature of the CF₃ group alters the electronic environment, influencing binding affinity and interaction dynamics. This allows researchers to systematically probe the active sites of enzymes. For example, by replacing a natural amino acid with its trifluorinated counterpart, scientists can assess how changes in lipophilicity and electronic distribution affect binding and catalytic activity. chemimpex.com The mechanism of action often involves the compound's enhanced lipophilicity and metabolic stability, which allows it to bind effectively to molecular targets such as enzymes or receptors and modulate their activity. This can lead to the inhibition or activation of specific biochemical pathways.

Studies involving similar trifluorinated compounds have demonstrated their utility as transition-state analog inhibitors. For instance, (dl)-2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid is a potent transition-state analog inhibitor for the zinc protease carboxypeptidase A. nih.gov This highlights a common strategy where the fluorinated moiety helps to mimic a tetrahedral transition state, leading to tight binding and inhibition of the target enzyme.

Applications in Protein Engineering and Structure-Function Studies

In the field of protein engineering, this compound serves as a valuable building block for synthesizing peptides with modified properties. chemimpex.com The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis, allowing for the controlled and sequential addition of amino acids to build complex peptides. chemimpex.comchemimpex.com

The primary advantage of incorporating this non-canonical amino acid is the enhanced metabolic stability and resistance to enzymatic degradation it confers upon the resulting peptide. The carbon-fluorine bond is exceptionally strong, making the CF₃ group and adjacent parts of the molecule less susceptible to cleavage by proteases. This increased stability is crucial for developing therapeutic peptides with improved pharmacokinetic profiles. chemimpex.com

By strategically placing this fluorinated amino acid within a protein's sequence, researchers can investigate structure-function relationships. The introduction of the bulky and highly hydrophobic CF₃ group can influence:

Protein Folding and Stability: The hydrophobic nature of the trifluoromethyl group can impact the formation of a protein's hydrophobic core. iris-biotech.de

Peptide Conformation: The steric and electronic effects of the CF₃ group can alter local peptide backbone conformation, for instance, by influencing α-helix propensity. beilstein-journals.org

Molecular Recognition: Changes in the surface properties of a protein due to the fluorinated group can modify its interaction with other proteins or small molecules.

Spectroscopic Characterization in Complex Biological Environments (e.g., utilizing ¹⁹F NMR as a probe)

One of the most powerful applications of incorporating trifluorinated amino acids into proteins is for analysis using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. beilstein-journals.org Fluorine is an ideal probe for biological studies for several reasons: it has a nuclear spin of ½, high NMR sensitivity, and, most importantly, it is virtually absent in biological systems. beilstein-journals.orgnih.gov This absence of a natural background signal means that any ¹⁹F NMR signal detected comes exclusively from the synthetically introduced fluorinated probe. nih.gov

This compound is used to introduce the CF₃ group, which acts as a sensitive ¹⁹F NMR reporter. beilstein-journals.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. beilstein-journals.orgbeilstein-journals.org Therefore, when a protein containing this fluorinated amino acid undergoes a change—such as binding to a ligand, interacting with another protein, or undergoing a conformational shift—the chemical environment around the CF₃ group is altered, resulting in a measurable change in the ¹⁹F NMR spectrum. beilstein-journals.org

This technique allows researchers to:

Monitor Protein-Ligand Binding: The binding of a ligand can be detected by observing changes in the ¹⁹F chemical shift of the probe. nih.gov For example, in studies of carboxypeptidase A with a trifluorinated inhibitor, a distinct peak appeared for the enzyme-bound form of the inhibitor compared to the free form. nih.gov

Study Conformational Changes: Different conformational states of a protein can give rise to distinct ¹⁹F NMR signals, allowing researchers to study protein dynamics and equilibria between active and inactive states. nih.gov

Investigate Large Proteins: ¹⁹F NMR is particularly useful for studying large proteins that are challenging to analyze with conventional proton or carbon NMR methods. beilstein-journals.org

The table below summarizes the key research applications of this compound in biochemical and biophysical systems.

| Application Area | Specific Use | Key Benefit of Trifluoromethyl Group | Relevant Techniques |

| Enzyme Mechanisms | Design of enzyme inhibitors and probes. chemimpex.com | Acts as a bioisostere; enhances binding affinity and metabolic stability. | Enzyme kinetics, X-ray crystallography. |

| Protein-Ligand Interactions | Probing binding sites of receptors and enzymes. | Alters lipophilicity and electronic properties of the ligand. chemimpex.com | Isothermal titration calorimetry, Surface plasmon resonance. |

| Protein Engineering | Synthesis of peptides with enhanced stability. chemimpex.comchemimpex.com | Confers resistance to enzymatic/proteolytic degradation. | Solid-phase peptide synthesis, Circular dichroism. |

| Structure-Function Studies | Investigating the role of specific residues in protein folding and function. | Modifies local hydrophobicity and steric bulk, influencing protein structure. iris-biotech.de | Mutagenesis studies, Mass spectrometry. |

| Biophysical Characterization | Serving as a reporter for conformational changes. | The ¹⁹F chemical shift is highly sensitive to the local molecular environment. beilstein-journals.orgbeilstein-journals.org | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. |

Future Perspectives and Emerging Research Trajectories

Development of Novel Derivatization and Functionalization Strategies

While Boc-2-amino-4,4,4-trifluorobutyric acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), research is expanding to develop novel derivatization and functionalization strategies to further enhance its utility. chemimpex.commdpi.com The tert-butoxycarbonyl (Boc) protecting group facilitates its straightforward incorporation into peptide chains. chemimpex.com

Current research efforts are exploring modifications beyond simple peptide bond formation. These include:

Side-Chain Functionalization: While the trifluoromethyl group is generally considered stable, research into C-F bond activation could open new avenues for late-stage functionalization. nih.gov This could allow for the introduction of reporter groups, cross-linkers, or other functionalities directly onto the trifluoromethylated side chain, creating multifunctional amino acids for advanced applications.

Alternative Protecting Group Strategies: While the Boc group is common, the use of other protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) has been documented for 2-amino-4,4,4-trifluorobutyric acid, enabling different peptide synthesis strategies. nih.govsigmaaldrich.com The development of orthogonal protecting group schemes will allow for more complex and site-specific modifications of peptides containing this amino acid.

Bioconjugation: The unique properties of the trifluoromethyl group can be leveraged in bioconjugation processes. chemimpex.com This involves attaching biomolecules, such as imaging agents or drugs, to enhance targeting and efficacy.

A key area of development is the synthesis of complex unnatural amino acids using fluorinated building blocks. nih.gov For instance, Negishi cross-coupling reactions have been used to create a variety of fluorinated aromatic amino acids from halo-serine derivatives. nih.gov Similar strategies could be adapted to further derivatize the 2-amino-4,4,4-trifluorobutyric acid backbone or side chain.

Exploration of Expanded Applications in Chemical Biology

The incorporation of this compound into peptides and proteins offers significant potential in chemical biology, primarily due to the unique properties conferred by the trifluoromethyl group.

Probing Protein Structure and Function:

The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe to investigate protein structure, dynamics, and interactions without the need for bulky reporter groups. ossila.comossila.com The introduction of this amino acid at specific sites can provide detailed information about the local environment within a protein.

Engineering Protein Stability and Folding:

Fluorinated amino acids are known to influence the conformational preferences and stability of peptides and proteins. The strong stereoelectronic effects of the trifluoromethyl group can be used to stabilize specific secondary structures, such as α-helices or β-sheets, which is crucial for the design of hyperstable protein folds and directing specific protein-protein interactions.

Modulating Biological Activity:

The substitution of natural amino acids with 2-amino-4,4,4-trifluorobutyric acid can significantly impact the biological activity of peptides. This can lead to the development of potent enzyme inhibitors or receptor agonists/antagonists. chemimpex.com For example, trifluoromethyl-containing compounds are being explored for their potential as antiviral and anticancer agents due to their ability to enhance binding to target proteins and improve pharmacokinetic properties.

A notable application is in the design of photo-crosslinkable probes. Tri-functional amino acids that are photo-crosslinkable, clickable, and cleavable can be used to identify and map protein-protein interaction sites within complex cellular environments. nih.gov While not yet demonstrated with this compound specifically, the development of such a derivative would be a powerful tool for chemical biologists.

Computational Approaches in Predicting and Optimizing its Utility in Molecular Design

Computational methods are becoming indispensable for predicting and understanding the effects of incorporating unnatural amino acids like this compound into peptides and proteins.

Force Field Development:

Accurate molecular dynamics (MD) simulations rely on well-parameterized force fields. Significant effort is being dedicated to developing and validating force field parameters for fluorinated and other non-standard amino acids for use with popular force fields like AMBER and CHARMM. nih.govnih.govnih.gov These parameters are crucial for accurately modeling the conformational behavior and interaction energies of peptides containing these residues. The development of specific parameters for this compound will enable more reliable in silico studies.

Conformational Analysis and Peptide Design:

MD simulations and other computational techniques are used to perform conformational analysis of peptides containing unnatural amino acids. nih.gov These studies can predict how the introduction of a residue like 2-amino-4,4,4-trifluorobutyric acid will affect the peptide's secondary structure, flexibility, and binding affinity to its target. This predictive power accelerates the rational design of peptides with desired properties, reducing the need for extensive experimental screening.

Predicting Binding Interactions:

Computational docking and free energy calculations can be used to predict how a peptide containing this compound will interact with its biological target. nih.gov This allows for the in silico screening of different peptide sequences and modifications to optimize binding affinity and selectivity. These computational analyses provide valuable insights that guide experimental efforts in drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Boc-2-amino-4,4,4-trifluorobutyric acid, and how can they be addressed methodologically?

- Answer : The synthesis involves introducing the trifluoromethyl group while preserving enantiomeric purity. A common approach is asymmetric hydrogenation of fluorinated precursors using chiral catalysts. For example, the (S)-enantiomer (CAS 181128-25-6) requires chiral auxiliaries or enzymatic resolution . Characterization via NMR is critical to confirm regiochemistry, as fluorine signals are sensitive to electronic environments .

Q. How should researchers handle and store this compound to maintain stability?

- Answer : The compound is hygroscopic and sensitive to acidic conditions. Store under inert gas (N/Ar) at –20°C in amber vials to prevent decomposition. Avoid prolonged exposure to moisture, as the Boc group is labile under acidic hydrolysis .

Q. What analytical techniques are recommended for purity assessment?

- Answer : Use reverse-phase HPLC with a C18 column (ACN/HO gradient) and UV detection at 210 nm. Confirm molecular weight via high-resolution mass spectrometry (HRMS) or ESI-MS, referencing the molecular formula CHFNO (MW 257.21) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for Boc-protected fluorinated amino acids?

- Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution. Alternatively, derivatize with Marfey’s reagent (FDAA) and analyze via NMR. For fluorinated analogs, NMR splitting patterns can also indicate ee .

Q. What strategies optimize the incorporation of this compound into peptide chains during SPPS (Solid-Phase Peptide Synthesis)?

- Answer : Use coupling agents like HATU or PyBOP with DIEA in DMF to enhance activation efficiency. Pre-activate the amino acid for 5–10 minutes before resin addition. Monitor coupling via Kaiser test or FT-IR for unreacted amines. Post-synthesis, cleave the Boc group with TFA (95% for 1–2 hours) .

Q. How do steric and electronic effects of the trifluoromethyl group influence peptide conformation?

- Answer : Computational modeling (e.g., DFT or MD simulations) can predict torsional angles and hydrogen-bonding disruptions caused by the CF group. Experimentally, compare circular dichroism (CD) spectra of fluorinated vs. non-fluorinated peptides to assess helical or β-sheet destabilization .

Q. How to troubleshoot low yields in Boc-deprotection reactions under standard acidic conditions?

- Answer : If TFA (95%) fails, try alternative acids like HCl/dioxane or HCOH. Monitor reaction progress via LC-MS. If side reactions occur (e.g., racemization), reduce reaction time or temperature. Confirm deprotection efficiency using NMR (disappearance of Boc tert-butyl signals at ~1.4 ppm) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the solubility of this compound in polar aprotic solvents. How can this be resolved?

- Answer : Solubility varies by enantiomer and batch purity. Pre-dry the compound under vacuum (24 hours) and test in DMF, DMSO, or THF. For low solubility, sonicate for 15 minutes or use co-solvents (e.g., DCM:DMF 1:1). Document lot-specific data to reconcile discrepancies .

Q. Divergent NMR chemical shifts are reported for the trifluoromethyl group. What causes this variability?

- Answer : NMR shifts are sensitive to solvent polarity, concentration, and intramolecular interactions (e.g., hydrogen bonding). Standardize conditions (solvent = CDCl, 25°C) and reference to internal CFCl. Compare with structurally similar compounds like ethyl 3-hydroxy-4,4,4-trifluorobutyrate (δ –62 to –65 ppm) .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | CHFNO | |

| CAS Number (S-enantiomer) | 181128-25-6 | |

| Boiling Point (Analog) | 129.5°C (ethyl ester derivative) | |

| Hazard Codes (Handling) | H315/H319/H335 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.